4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine
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Overview
Description
4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One possible synthetic route could involve the reaction of 3-methylfuran-2-carbaldehyde with ethyl hydrazine and methylhydrazine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could produce various amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Ethyl-1-methyl-3-(2-furyl)-1h-pyrazol-5-amine
- 4-Ethyl-1-methyl-3-(3-thienyl)-1h-pyrazol-5-amine
- 4-Ethyl-1-methyl-3-(3-pyridyl)-1h-pyrazol-5-amine
Uniqueness
4-Ethyl-1-methyl-3-(3-methylfuran-2-yl)-1h-pyrazol-5-amine is unique due to the presence of the 3-methylfuran-2-yl group, which can impart distinct electronic and steric properties
Properties
Molecular Formula |
C11H15N3O |
---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
4-ethyl-2-methyl-5-(3-methylfuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C11H15N3O/c1-4-8-9(13-14(3)11(8)12)10-7(2)5-6-15-10/h5-6H,4,12H2,1-3H3 |
InChI Key |
GZEBZYKXIJMCIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(N=C1C2=C(C=CO2)C)C)N |
Origin of Product |
United States |
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